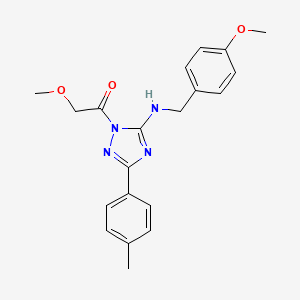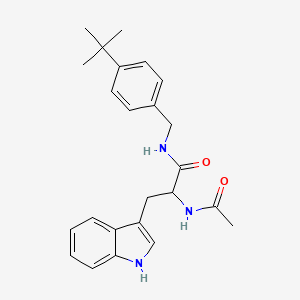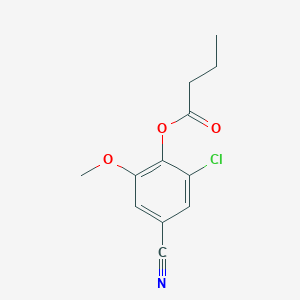![molecular formula C17H22ClNO2 B4191344 [2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride](/img/structure/B4191344.png)
[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride
Descripción general
Descripción
“[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride” is a chemical compound that is structurally categorized as a phenethylamine . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin .Molecular Structure Analysis
The molecular formula of “[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride” is C11H18ClNO2 . The SMILES string is NC©©C(C=C1OC)=CC=C1OC.[H]Cl . The InChI is 1S/C11H17NO2.ClH/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4;/h5-7H,12H2,1-4H3;1H .Physical And Chemical Properties Analysis
“[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride” has a molecular weight of 231.72 . It is a light yellow to yellow to orange clear liquid . Its boiling point is 100 °C/0.1 mmHg . The specific gravity (20/20) is 1.06 and the refractive index is 1.53 .Aplicaciones Científicas De Investigación
Catalyst for Cyclocondensation Reactions
“[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride” can be used as a catalyst for cyclocondensation reactions of dihydroisoquinoline with acylcycloalkenes . Cyclocondensation reactions are crucial in the synthesis of heterocyclic compounds, which have applications in pharmaceuticals and agrochemicals.
Neurotransmitter Research
The compound is structurally similar to 3,4-Dimethoxyphenethylamine (DMPEA), a chemical compound of the phenethylamine class . DMPEA is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, “[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride” could potentially be used in research related to neurotransmitters and the nervous system.
Monoamine Oxidase Inhibitor
DMPEA, which is structurally similar to “[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride”, has some activity as a monoamine oxidase inhibitor . Monoamine oxidase inhibitors are used in the treatment of depression and Parkinson’s disease. Therefore, “[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride” could potentially be used in research related to these diseases.
Natural Occurrence in Cacti
DMPEA occurs naturally along with mescaline in various species of cacti such as San Pedro and Peruvian Torch . Therefore, “[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride” could potentially be used in research related to natural products and their biological activities.
Safety and Hazards
“[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]amine hydrochloride” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mecanismo De Acción
Target of Action
The compound is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine . Therefore, it’s likely that this compound interacts with the same or similar targets as these neurotransmitters.
Result of Action
If it acts similarly to dmpea, it could potentially alter neurotransmitter levels in the brain, which could in turn affect mood, perception, and other neurological functions .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-19-16-9-8-14(11-17(16)20-2)15(12-18)10-13-6-4-3-5-7-13;/h3-9,11,15H,10,12,18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZOBTBQIKLWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC2=CC=CC=C2)CN)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4191287.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B4191295.png)
![6-methyl-3-(phenoxymethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4191304.png)

![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4191318.png)
![2-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4191328.png)
![8-(5-bromo-2-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4191333.png)
![N-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4191336.png)
![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3-(3-phenoxybenzyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4191352.png)
![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide](/img/structure/B4191359.png)
![N-[2-(phenylthio)cyclohexyl]benzenesulfonamide](/img/structure/B4191367.png)
![N-2-biphenylyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4191369.png)